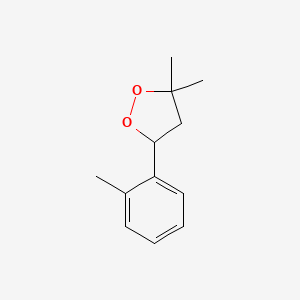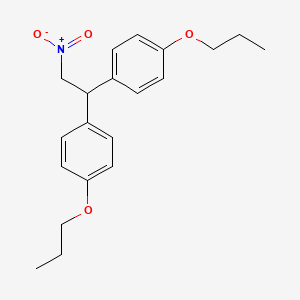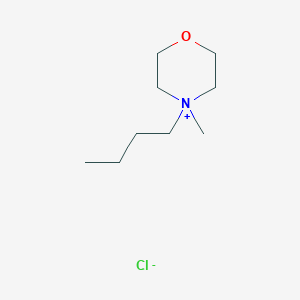
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester is an organophosphorus compound. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure. This compound is often used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester typically involves the reaction of phosphorodithioic acid with appropriate alcohols and thiols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Quality control measures are in place to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorodithioic acid derivatives .
科学的研究の応用
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of lubricants, pesticides, and other industrial chemicals
作用機序
The mechanism of action of phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
Cadusafos: Another organophosphorus compound with similar uses in industry and agriculture.
Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester: This compound is used in similar applications but has different chemical properties due to the presence of chlorine atoms.
Uniqueness
Phosphorodithioic acid, O-ethyl S-(1-methylpropyl) S-propyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific industrial and research applications .
特性
CAS番号 |
86073-16-7 |
|---|---|
分子式 |
C9H21O2PS2 |
分子量 |
256.4 g/mol |
IUPAC名 |
2-[ethoxy(propylsulfanyl)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C9H21O2PS2/c1-5-8-13-12(10,11-7-3)14-9(4)6-2/h9H,5-8H2,1-4H3 |
InChIキー |
MWUGFEVHLAQJQT-UHFFFAOYSA-N |
正規SMILES |
CCCSP(=O)(OCC)SC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)

![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)


![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)



![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
